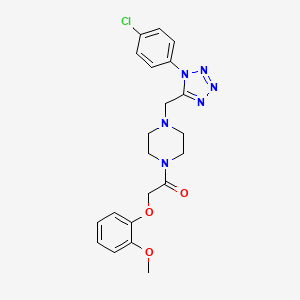

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone

Beschreibung

1-(4-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a structurally complex molecule featuring a tetrazole ring, a piperazine moiety, and a 2-methoxyphenoxy group linked via an ethanone bridge. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity in medicinal chemistry contexts . The piperazine ring contributes to solubility and conformational flexibility, while the 2-methoxyphenoxy group may modulate lipophilicity and pharmacokinetic properties.

Eigenschaften

IUPAC Name |

1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O3/c1-30-18-4-2-3-5-19(18)31-15-21(29)27-12-10-26(11-13-27)14-20-23-24-25-28(20)17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLRDYRGEPLELZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Tetrazole ring : Contributes to its bioactivity and interaction with biological targets.

- Piperazine moiety : Known for its role in enhancing solubility and bioavailability.

- Methoxyphenoxy group : May influence the compound's interaction with receptors.

Anticancer Activity

Recent studies have indicated that compounds with tetrazole structures exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown activity against various cancer cell lines:

The above data suggest that modifications to the tetrazole structure can enhance anticancer efficacy, indicating a promising avenue for further research on the target compound.

COX Inhibition

The compound's potential as a COX inhibitor has been explored in several studies. COX enzymes are critical in inflammatory processes, and selective inhibition can lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes findings related to COX inhibition:

These results indicate that the target compound may exhibit selective inhibition of COX-II, which is beneficial in managing inflammation with fewer gastrointestinal side effects.

The mechanism of action of the compound involves its interaction with specific molecular targets within cells. It is hypothesized that the tetrazole ring may facilitate binding to enzymes or receptors, leading to modulation of critical biochemical pathways. This interaction can result in:

- Inhibition of tumor growth : By interfering with cellular signaling pathways.

- Reduction of inflammation : Through COX inhibition.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Study on Tetrazole Derivatives :

- COX Selectivity Study :

Vergleich Mit ähnlichen Verbindungen

Tetrazole-Piperazine/Piperidine Derivatives

Compounds with tetrazole and piperazine/piperidine motifs are well-documented in medicinal chemistry. Key examples include:

Key Observations :

- Piperazine vs.

- The 2-methoxyphenoxy group in the target compound introduces steric bulk and lipophilicity absent in simpler derivatives.

Piperazine Derivatives with Halogenated Ethanones

- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone: This compound features a chloroethanone group linked to a phenylpiperazine. It exhibits antifungal and antibacterial activity, highlighting the role of halogenated moieties in biological efficacy .

Comparison with Target Compound: The target’s 2-methoxyphenoxy substituent replaces the halogen or sulfonyl groups in these analogues, likely altering solubility and target selectivity.

Key Differences :

- Allyl- or sulfonyl-substituted piperazines (e.g., ) require additional steps for side-chain functionalization.

- Halogenated intermediates (e.g., ) prioritize electrophilic reactivity, whereas the target’s phenoxy group may necessitate milder coupling conditions.

Physicochemical and Spectral Properties

While the evidence lacks direct data for the target compound, inferences can be drawn:

- Lipophilicity: The 2-methoxyphenoxy group likely increases logP compared to phenyl or allyl analogues, impacting membrane permeability .

- Spectral Characterization : IR and NMR data for analogous compounds (e.g., 13a in ) confirm tetrazole C=N stretches (~1600 cm⁻¹) and piperazine CH₂ signals (δ 2.5–3.5 ppm in ¹H NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.